molecular formula C15H14O3 B14585929 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one CAS No. 61365-72-8

4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one

Cat. No.: B14585929
CAS No.: 61365-72-8
M. Wt: 242.27 g/mol
InChI Key: RUFXMNHKKZBXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a benzylidene group attached to a cyclohexa-2,5-dien-1-one ring, with methoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethoxyphenol with benzaldehyde under basic conditions. The reaction proceeds through a Mannich base formation followed by its decomposition to yield the desired product. The reaction conditions often include the use of secondary amines as catalysts and the removal of water generated during the reaction to improve yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize the use of toxic reagents. The use of environmentally friendly solvents and catalysts is preferred to ensure sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced cyclohexadienone compounds, and substituted benzylidene derivatives .

Scientific Research Applications

4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 6 positions enhances its stability and solubility, making it a valuable compound for various applications .

Properties

CAS No.

61365-72-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4-benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H14O3/c1-17-13-9-12(10-14(18-2)15(13)16)8-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

RUFXMNHKKZBXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C2)C=C(C1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.